

# Tapinarof vs. Calcipotriol: A Comparative Analysis of Efficacy in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of topical treatments for plaque psoriasis, the emergence of novel non-steroidal agents has prompted a re-evaluation of established therapies. This guide provides a detailed comparison of the efficacy of **Tapinarof**, a first-in-class aryl hydrocarbon receptor (AhR) agonist, and Calcipotriol, a widely used vitamin D analogue. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from pivotal clinical trials to inform research and development decisions.

## **Efficacy Data: A Quantitative Comparison**

A network meta-analysis of randomized controlled trials provides a statistical comparison of the efficacy of 1% **Tapinarof** cream and Calcipotriol in treating plaque psoriasis. The results, summarized below, indicate that **Tapinarof** demonstrates superior efficacy to both placebo and Calcipotriol at various time points.



| Treatment<br>Comparison     | Timepoint          | Odds Ratio (95%<br>Confidence<br>Interval)                                     | Interpretation                                                                                               |
|-----------------------------|--------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Tapinarof vs. Placebo       | 4 Weeks            | 8.3 (5.5, 13.0)                                                                | Tapinarof is significantly more effective than placebo at 4 weeks.                                           |
| 8 Weeks                     | 8.3 (5.9, 13.0)    | The significant efficacy of Tapinarof over placebo is maintained at 8 weeks.   |                                                                                                              |
| 12 Weeks                    | 7.3 (5.1, 11.0)    | Tapinarof continues to show superior efficacy compared to placebo at 12 weeks. |                                                                                                              |
| Calcipotriol vs.<br>Placebo | 4 Weeks            | 6.2 (4.4, 8.9)                                                                 | Calcipotriol is significantly more effective than placebo at 4 weeks.                                        |
| 8 Weeks                     | 5.3 (3.7, 8.0)     | The efficacy of Calcipotriol over placebo is maintained at 8 weeks.            |                                                                                                              |
| 12 Weeks                    | 4.9 (2.9, 8.5)     | Calcipotriol demonstrates continued efficacy over placebo at 12 weeks.         | _                                                                                                            |
| Tapinarof vs. Calcipotriol  | 4, 8, and 12 Weeks | Superiority Indicated[1][2]                                                    | The network meta-<br>analysis concluded<br>that 1% tapinarof<br>cream was superior to<br>calcipotriol in the |



treatment of psoriasis at 4, 8, and 12 weeks[1][2].

# **Pivotal Clinical Trial Efficacy Data**

The Phase 3 clinical trials for **Tapinarof** (PSOARING 1 and PSOARING 2) provide further evidence of its efficacy.

| Efficacy Endpoint          | PSOARING 1                              | PSOARING 2                           |
|----------------------------|-----------------------------------------|--------------------------------------|
| PGA response at Week 12    | 35.4% (Tapinarof) vs. 6.0%<br>(Vehicle) | 40.2% (Tapinarof) vs. 6.3% (Vehicle) |
| PASI75 response at Week 12 | 36% (Tapinarof) vs. 10%<br>(Vehicle)    | 48% (Tapinarof) vs. 7% (Vehicle)     |

PGA response was defined as a Physician's Global Assessment score of clear (0) or almost clear (1) and at least a 2-grade improvement from baseline.[3] PASI75 is defined as a 75% or greater reduction in the Psoriasis Area and Severity Index score from baseline.

## **Experimental Protocols**

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the typical experimental protocols for **Tapinarof** and Calcipotriol trials.

#### **Tapinarof (PSOARING 1 & 2 Trials)**

The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.

- Participants: Adults aged 18-75 years with a clinical diagnosis of stable plaque psoriasis for at least 6 months, affecting 3% to 20% of their body surface area (BSA), and a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe) at baseline.
- Intervention: Patients were randomized in a 2:1 ratio to receive either Tapinarof cream 1% or a vehicle cream, applied once daily for 12 weeks.



- Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a
  PGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at
  week 12.
- Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving at least a 75% and 90% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 12.
- Exclusion Criteria: Common exclusion criteria included unstable forms of psoriasis (e.g., guttate, erythrodermic, or pustular), use of other psoriasis treatments within specified washout periods, and significant comorbidities.

### **Calcipotriol Clinical Trials**

Clinical trials for Calcipotriol have varied in design, but generally follow a similar structure.

- Participants: Typically, adults with mild to moderate chronic plaque psoriasis. Inclusion criteria often specify a certain percentage of BSA affected and a minimum PASI score.
- Intervention: Calcipotriol ointment or cream (typically 50 μg/g) applied twice daily.
   Comparator arms often include a vehicle (placebo) or another active treatment like a topical corticosteroid.
- Primary Endpoint: The primary outcome is often the proportion of patients achieving a specific level of improvement on the PGA or a percentage reduction in PASI score (e.g., PASI 75) at the end of the treatment period (commonly 8 weeks).
- Exclusion Criteria: Exclusion criteria typically include patients with unstable or severe forms
  of psoriasis, known disorders of calcium metabolism, and recent use of other systemic or
  topical psoriasis treatments.

### **Signaling Pathways and Clinical Trial Workflow**

To visualize the underlying mechanisms and study designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: Simplified signaling pathways of **Tapinarof** and Calcipotriol in psoriasis.





Click to download full resolution via product page

Caption: General workflow of a randomized controlled clinical trial for psoriasis treatments.



#### Conclusion

Based on the available network meta-analysis and pivotal Phase 3 trial data, **Tapinarof** demonstrates a statistically significant and superior efficacy profile compared to Calcipotriol for the treatment of plaque psoriasis. The robust data from the PSOARING trials provide a clear understanding of **Tapinarof**'s clinical performance. While Calcipotriol remains an effective and established treatment option, the evidence suggests that **Tapinarof** may offer a more efficacious topical non-steroidal alternative for patients with plaque psoriasis. This comparative guide serves as a resource for informing further research, clinical development, and therapeutic positioning in the evolving field of dermatology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Impact of topical emollient, steroids alone or combined with calcipotriol, on the immune infiltrate and clinical outcome in psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- To cite this document: BenchChem. [Tapinarof vs. Calcipotriol: A Comparative Analysis of Efficacy in Plaque Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#efficacy-of-tapinarof-compared-to-calcipotriol-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com